Julolidine hydrobromide
Overview
Description
Julolidine hydrobromide is a compound with the empirical formula C12H15N · HBr . It is known to be one of the strongest electron-releasing groups due to electronic and steric factors . This compound and its derivatives have found recent interest as photoconductive materials, chemiluminescence substances, chromogenic substrates in analytical redox reactions, dye intermediates, potential antidepressants and tranquilizers, nonlinear optical materials, high sensitivity photopolymerizable materials, and for improving color stability in photography .
Synthesis Analysis
The first synthesis of julolidine was first reported by G. Pinkus in 1892 . This compound may be used in the synthesis of [4- (2,3,6,7-tetrahydro-1 H,5 H -pyrido [3,2,1- ij ]quinolin-9-ylazo)-phenyl]-methanol azodye .Molecular Structure Analysis
The molecular structure of this compound is influenced by its electron-donating strength and electron-withdrawing strength on intramolecular charge-transfer . Density functional theory calculations were carried out to investigate the electron density of the frontier orbitals, energy gap, molecular microscopic dipole moment and hyperpolarizability .Chemical Reactions Analysis
This compound may be used in the synthesis of [4- (2,3,6,7-tetrahydro-1 H,5 H -pyrido [3,2,1- ij ]quinolin-9-ylazo)-phenyl]-methanol azodye . It does not undergo hazardous polymerization under normal processing .Physical And Chemical Properties Analysis
This compound has a molar mass of 254.17 g/mol . It is a powder with a melting point of 239-242 °C . It is stable under normal conditions .Scientific Research Applications
Panchromatic Luminescence
Julolidine derivatives, including julolidine hydrobromide, exhibit panchromatic photoluminescence, covering the entire visible spectrum in both organic solvents and solid state. This characteristic is attributed to the excited state intramolecular proton transfer (ESIPT) in these dyes (Nano et al., 2015).
Enantioselective Synthesis
This compound is involved in enantioselective synthesis processes. For example, a study demonstrated a highly enantioselective three-component cascade reaction using chiral phosphoric acid and gold(I) complex, providing a unique method to access diverse julolidine derivatives in high optical purity (Wang et al., 2010).
Sustainable Chemistry
Research on the eco-friendly preparation of functionalized julolidines from tetrahydroquinoline, diols, and aldehydes has been conducted. This process, catalyzed by iridium complexes, highlights sustainable approaches in chemistry (Labed et al., 2015).
Fluorescence Sensing
Julolidine derivatives have been studied for their potential in fluorescence sensing. For instance, julolidine-carbonohydrazone and julolidine-thiocarbonohydrazone can selectively detect Cu(2+) in aqueous media, demonstrating potential for biological applications (Maity et al., 2011).
Nonlinear Optical Properties
Julolidine-based chromophores exhibit significant nonlinear optical properties, making them suitable for electro-optic applications. This is attributed to the electronic structure and stability of julolidine derivatives (Zhang et al., 2016).
Vibrational Modes Analysis
Studies on the vibrational modes of julolidine have provided insights into its molecular behavior in different states, which is crucial for understanding its reactivity and interaction with other molecules (Banerjee et al., 2001).
Antiplasticization in Polymer Films
The fluorescence of julolidine derivatives has been used to study the local motion within Nafion films, providing insights into antiplasticization and water uptake in thin polymer films (Dishari & Hickner, 2012).
Triplet Formation Mechanism
Research on julolidine-anthracene molecules has revealed mechanisms of triplet formation following photoexcitation, important for understanding electron donor-acceptor systems (Dance et al., 2008).
Fluorescence-Based Neural Imaging
Julolidine-based borondipyrromethene (Bodipy) dyads have been used for voltage-sensitive dye imaging of neurons, providing a tool for studying neural activity with less toxicity (Bai et al., 2014).
Mechanism of Action
Target of Action
Julolidine hydrobromide is a heterocyclic aromatic organic compound . It is known to be one of the strongest electron-releasing groups due to electronic and steric factors . .
Mode of Action
It is known that this compound and its derivatives have found recent interest as photoconductive materials, chemiluminescence substances, chromogenic substrates in analytical redox reactions .
Biochemical Pathways
It is known that this compound may be used in the synthesis of [4-(2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-9-ylazo)-phenyl]-methanol azodye .
Result of Action
It is known that this compound and its derivatives have found recent interest as potential antidepressants and tranquilizers .
Action Environment
It is known that this compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Julolidine hydrobromide is known for its strong electron-releasing properties, making it an effective auxofluor used in laser dyes and biochemical stains . In biochemical reactions, this compound interacts with various enzymes, proteins, and other biomolecules. It is particularly noted for its role in the synthesis of azodyes, where it acts as a precursor . The compound’s electron-releasing properties facilitate its interaction with electron-deficient biomolecules, leading to the formation of stable complexes.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s strong electron-releasing properties enable it to interact with cellular components, leading to changes in cellular activities . For instance, this compound can modulate the activity of certain enzymes, thereby affecting metabolic pathways and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s electron-releasing properties allow it to form stable complexes with electron-deficient molecules, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is known to be stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of the compound can have beneficial effects on cellular function, while high doses may lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s impact on cellular activities becomes significant only above a certain dosage level. Toxic effects at high doses include cellular damage and disruption of metabolic pathways.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s electron-releasing properties enable it to participate in redox reactions, influencing the activity of enzymes involved in oxidative metabolism. Additionally, this compound can affect the levels of specific metabolites by altering enzyme activity and gene expression.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s electron-releasing properties facilitate its binding to specific proteins, allowing it to be transported to various cellular compartments. This distribution is crucial for the compound’s biochemical effects, as it ensures that this compound reaches its target sites within the cell.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target biomolecules effectively, thereby exerting its biochemical effects.
properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWBRFVBPGPEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CCCN3C1.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482656 | |
Record name | Julolidine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83646-41-7 | |
Record name | Julolidine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Julolidine hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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